molecular formula C6H6N4 B13124098 N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide CAS No. 83412-74-2

N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide

Cat. No.: B13124098
CAS No.: 83412-74-2
M. Wt: 134.14 g/mol
InChI Key: BPNXJNCSYRHBPM-UHFFFAOYSA-N
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Description

N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide is a cyanamide-derived heterocyclic compound featuring a pyrazine ring substituted with a methyl group at the 1-position and a cyanoimino functional group. Such reactions often yield diverse heterocyclic scaffolds, such as pyrimidines, oxadiazinanes, or thiazolidines, depending on the catalyst and reaction parameters .

Properties

CAS No.

83412-74-2

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

(1-methylpyrazin-2-ylidene)cyanamide

InChI

InChI=1S/C6H6N4/c1-10-3-2-8-4-6(10)9-5-7/h2-4H,1H3

InChI Key

BPNXJNCSYRHBPM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=CC1=NC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide typically involves the reaction of 1-methylpyrazine with cyanamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyanamide, followed by nucleophilic attack on the 2-position of the 1-methylpyrazine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts or additives may also be employed to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyanamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N-(1-Methylpyrazin-2(1H)-ylidene)amine.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the pyrazine ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Functional Properties

  • Crystal Packing and Stability: The thiazolidine analog exhibits C–H⋯S hydrogen bonding in its crystal structure, enhancing stability . In contrast, the pyrazine-based target compound may rely on π-π stacking due to its aromatic core.
  • Applications: Pyrimidine and thiazolidine derivatives are often explored for antimicrobial or anticancer activity . The target compound’s methyl group may modulate bioavailability compared to halogenated analogs.

Research Findings and Gaps

  • Catalyst Dependency: demonstrates that oxadiazinanes form under strongly acidic conditions, while pyrimidines require milder acids . This suggests that the target compound’s synthesis may require precise pH control.
  • Structural Confirmation: The thiazolidine analog’s crystal data validate its Z-configuration , but similar studies are lacking for the target compound. Computational modeling or X-ray diffraction could address this gap.
  • Biological Activity: No direct data exist for the target compound, but its structural similarity to bioactive pyrimidines and thiazolidines warrants further pharmacological screening.

Biological Activity

N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazine ring with a cyanamide functional group. The presence of the ylidene moiety enhances its reactivity, allowing it to interact with various biological targets.

Biological Activity Overview

Recent studies have identified several biological activities associated with this compound:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.
  • Antitumor Effects : Demonstrated potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Shows promise as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound can be attributed to its ability to form stable complexes with target biomolecules, including proteins and nucleic acids. Molecular docking studies suggest that it may intercalate into DNA, disrupting replication processes.

Data Table: Biological Activities and Mechanisms

Biological ActivityTarget Organism/PathwayMechanism of ActionReference
AntimicrobialGram-positive and Gram-negative bacteriaInhibition of cell wall synthesis and membrane integrity
AntitumorVarious cancer cell linesInduction of apoptosis and cell cycle arrest
Enzyme InhibitionSpecific metabolic enzymesCompetitive inhibition leading to reduced substrate conversion

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant antibacterial properties.

Case Study 2: Antitumor Activity

Another investigation focused on the compound's effects on human breast cancer cells (MCF-7). Treatment with varying concentrations resulted in a dose-dependent reduction in cell viability, with an IC50 value of 15 µM, indicating its potential as an antitumor agent.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1-methylpyrazine with cyanamide under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.

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